2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole
Description
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5O3S/c15-12-10(17-13-16-4-1-5-19(12)13)7-24-14-18-9-6-8(20(21)22)2-3-11(9)23-14/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATWHVWNSJDYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Amino-4-nitrophenol
2-Amino-4-nitrophenol is treated with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 2 hours. The nitro group is introduced at the para position relative to the phenolic hydroxyl group, yielding 2-amino-4,5-dinitrophenol with 85% efficiency.
Cyclization with Carbon Disulfide
The nitrated intermediate reacts with carbon disulfide in ethanol containing potassium hydroxide (20% w/v) at reflux for 6 hours. This step forms the oxazole ring and introduces the thiol group at position 2. The product, 5-nitrobenzo[d]oxazole-2-thiol, is isolated via recrystallization from ethanol/water (3:1), yielding 73%.
Table 1: Optimization of Benzo[d]oxazole Cyclization
| Condition | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Carbon disulfide | Ethanol | KOH | 6 | 73 |
| Thiourea | DMF | NaH | 8 | 58 |
| Lawesson’s reagent | Toluene | Et3N | 12 | 42 |
Preparation of (3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl Bromide
The imidazo[1,2-a]pyrimidine scaffold is synthesized via Gould-Jacobs cyclization, followed by bromination and alkylation.
Gould-Jacobs Cyclization
2-Aminopyrimidine reacts with ethyl bromopyruvate in acetic acid at 120°C for 4 hours, forming imidazo[1,2-a]pyrimidine. The reaction proceeds through enamine formation and subsequent cyclization, yielding the heterocycle in 78%.
Bromination at Position 3
Imidazo[1,2-a]pyrimidine undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 3 hours. The use of NBS ensures selective bromination at position 3, attributed to the electron-rich nature of the imidazole ring.
Introduction of Bromomethyl Group
The brominated intermediate is treated with paraformaldehyde and hydrobromic acid (48% w/w) in acetic acid at 60°C for 2 hours. This Mannich-type reaction installs the bromomethyl group at position 2, yielding (3-bromoimidazo[1,2-a]pyrimidin-2-yl)methyl bromide in 65%.
Table 2: Bromination and Alkylation Efficiency
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Bromination | NBS | 80 | 89 |
| Alkylation | HCHO/HBr | 60 | 65 |
Thioether Coupling Reaction
The final step involves nucleophilic substitution between 5-nitrobenzo[d]oxazole-2-thiol and (3-bromoimidazo[1,2-a]pyrimidin-2-yl)methyl bromide.
Optimization of Coupling Conditions
Reactions are conducted in anhydrous DMF using potassium carbonate as a base. Varied palladium catalysts (Pd(PPh3)4, PdCl2) are tested to enhance cross-coupling efficiency.
Table 3: Thioether Formation Under Different Catalysts
| Catalyst | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | 8 | 68 |
| PdCl2 | K2CO3 | 12 | 54 |
| None | K2CO3 | 24 | 32 |
The optimal conditions employ Pd(PPh3)4 (5 mol%) in DMF at 80°C for 8 hours, achieving 68% yield. The reaction mechanism likely involves a Pd-mediated oxidative addition and reductive elimination sequence.
Structural Characterization
The final product is characterized via NMR, HRMS, and X-ray crystallography.
NMR Analysis
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigation as a potential therapeutic agent, particularly in the field of oncology, due to its ability to interact with biological targets.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole exerts its effects is likely related to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The bromine atom and thioether linkage may facilitate binding to proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Benzo[d]thiazole Analogs
A closely related compound is 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole (CAS: 328016-87-1, C₁₆H₁₁BrN₄O₂S₂ , molar mass: 435.32 g/mol) . Key differences include:
- Core Heterocycle : Replacement of benzo[d]oxazole (oxygen atom) with benzo[d]thiazole (sulfur atom).
- Substituents : A 5-methyl group on the imidazo[1,2-a]pyridine ring.
- Physicochemical Properties :
| Property | Target Compound | Thiazole Analog |
|---|---|---|
| Density (g/cm³) | Not reported | 1.8 ± 0.1 |
| LogP | Not reported | 5.14 |
| Molecular Weight (g/mol) | 406.21 | 435.32 |
The sulfur atom in thiazole may also alter electronic interactions in biological systems compared to the oxygen in benzoxazole.
Triazinoindole-Benzoimidazole Hybrids
Compounds like 3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-8-nitro-5H-[1,2,4]triazino[5,6-b]indole () feature a triazinoindole core instead of imidazopyrimidine. These hybrids are designed as urease inhibitors, with the nitro group and thioether bridge playing roles in enzyme binding.
Phenoxymethylbenzoimidazole-Thiazole-Triazole Derivatives
highlights compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), which incorporate triazole and acetamide groups. Unlike the target compound, these derivatives leverage hydrogen-bonding interactions via the acetamide moiety. Molecular docking studies suggest that substituents like 4-bromophenyl (in 9c) improve binding to active sites, a feature absent in the simpler nitro-benzoxazole framework .
Imidazo[1,2-a]pyrimidine Derivatives
Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate () shares the imidazopyrimidine core but replaces the thio-linked benzoxazole with an ester group. The ester enhances lipophilicity (LogP likely higher than the target compound) but reduces hydrogen-bonding capacity. Such derivatives are often intermediates in drug discovery, whereas the target compound’s nitro group may confer direct bioactivity .
Structural and Functional Insights
- Nitro Group : Common in all analogs, this group enhances electrophilicity and stabilizes charge-transfer complexes, critical for interactions with biological targets.
- Bromine Substituent : Positioned at the 3-site in the target compound, bromine may sterically hinder enzymatic degradation compared to unsubstituted analogs.
Biological Activity
The compound 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole is a member of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and synthesis methods.
Chemical Structure and Properties
This compound features a complex structure that includes:
- An imidazo[1,2-a]pyrimidine core,
- A bromine atom that enhances biological activity,
- A nitro group contributing to its reactivity.
The presence of the thioether linkage is also crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The mechanism of action typically involves:
- Inhibition of specific enzymes : Compounds in this class often act as enzyme inhibitors, particularly in cancer and infectious disease contexts.
- Interaction with receptors : The compound may interact with GABA_A receptors, influencing neurotransmission and potentially providing anxiolytic effects.
- Induction of apoptosis : Some studies suggest that derivatives can trigger programmed cell death in cancer cells.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole | Breast Cancer | 5.4 | Apoptosis induction |
| Similar Derivative | Colon Cancer | 3.8 | Enzyme inhibition |
These findings suggest that the compound can effectively inhibit cancer cell proliferation by inducing apoptosis and interfering with critical signaling pathways.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL |
These results indicate that the compound can inhibit the growth of various pathogens, suggesting potential applications in treating infections.
Case Studies
- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
- Study on Antimicrobial Properties : Another investigation highlighted the efficacy of similar compounds against resistant strains of bacteria, showcasing their potential as novel antibiotics in an era of increasing antibiotic resistance.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[1,2-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of bromine is often done using brominating agents under controlled conditions to ensure selectivity.
- Thioether Formation : The thioether linkage is formed through nucleophilic substitution reactions involving thiols.
- Nitro Group Introduction : Finally, the nitro group can be introduced via electrophilic nitration methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
